

ATTO 488 Dye Family: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 488 carboxylic acid

Cat. No.: B12376112

[Get Quote](#)

The ATTO 488 dye family represents a group of high-performance fluorescent labels characterized by their exceptional water solubility, strong light absorption, and high fluorescence quantum yield.^{[1][2]} These dyes are renowned for their remarkable thermal and photostability, making them highly suitable for a wide array of applications in life sciences research and drug development.^{[1][3]} This guide provides an in-depth overview of the core characteristics, experimental protocols, and key applications of the ATTO 488 dye family.

Core Photophysical and Chemical Properties

ATTO 488 is a rhodamine-based dye that fluoresces in the green region of the visible spectrum.^{[4][5]} Its rigid molecular structure minimizes cis-trans isomerization, leading to consistent and robust optical properties that are largely independent of the solvent and temperature.^[3] The dye is particularly well-suited for excitation with the 488 nm line of an argon-ion laser.^{[1][2]} Key applications include single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as flow cytometry (FACS) and fluorescence in-situ hybridization (FISH).^{[1][6][7]}

Quantitative Data Summary

The photophysical and chemical properties of the ATTO 488 dye and its common derivatives are summarized in the tables below.

Table 1: Core Photophysical Properties of ATTO 488

Property	Value	Reference
Absorption Maximum (λ_{abs})	500 nm	[1] [2]
Emission Maximum (λ_{fl})	520 nm	[1] [2]
Molar Extinction Coefficient (ϵ_{max})	$9.0 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[1] [2]
Fluorescence Quantum Yield (η_{fl})	80%	[1] [2]
Fluorescence Lifetime (t_{fl})	4.1 ns	[1] [2]
Correction Factor (CF260)	0.22	[1] [2]
Correction Factor (CF280)	0.09	[1] [2]

Table 2: Molecular Weights of Common ATTO 488 Derivatives

Derivative	Molecular Weight (g/mol)	Reference
Carboxy	804	[6]
NHS-ester	981	[6]
Maleimide	1067	[6]
Phalloidin	1473	[8]
Biotin	1191	[6]
Amine	858	[6]
Azide	903	[6]
Iodoacetamide	913	[6]
Hydrazide	717	[6]
Alkyne	740	[6]

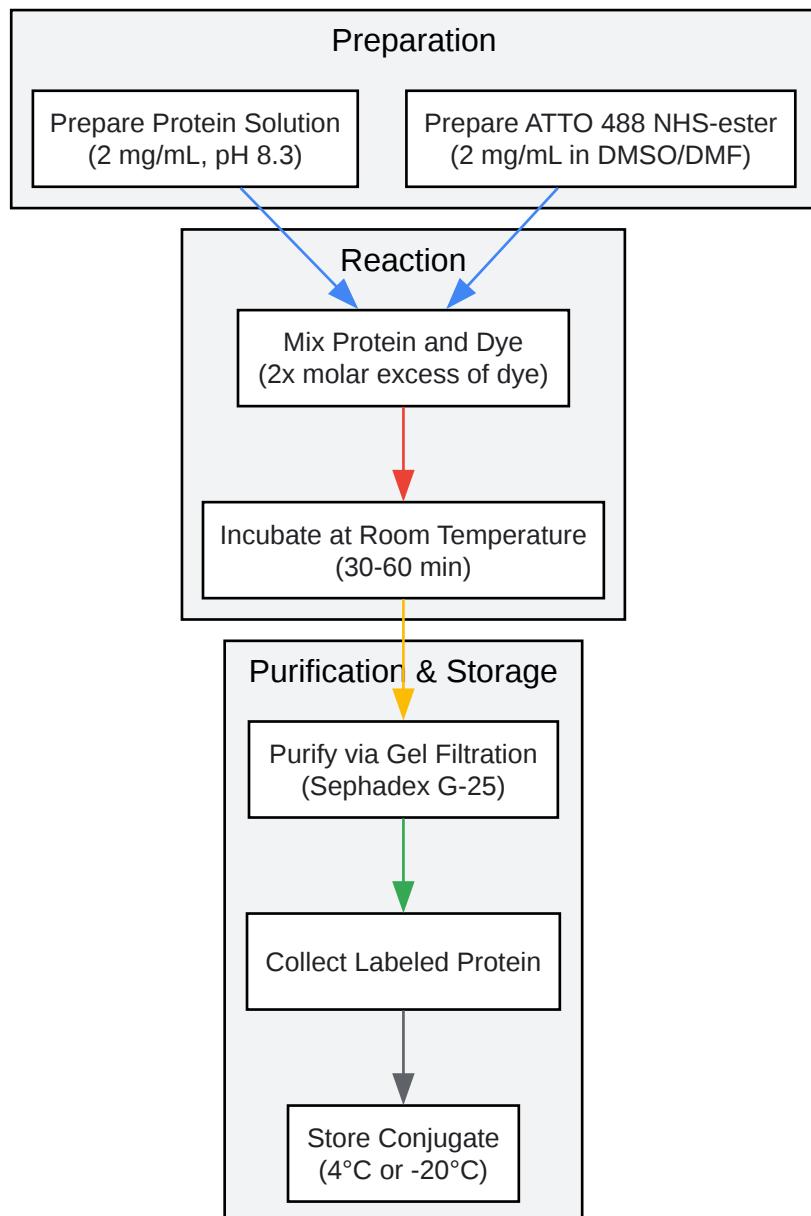
Experimental Protocols and Methodologies

The ATTO 488 dye family includes a variety of reactive forms for labeling different biomolecules. The most common are the NHS-ester for targeting primary amines and the maleimide for targeting free sulfhydryl groups.

Protein and Antibody Labeling with ATTO 488 NHS-ester

ATTO 488 NHS-ester is widely used for labeling proteins, including antibodies, and other amine-containing molecules.^[9] The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines, such as the ϵ -amino group of lysine residues, to form a stable amide bond.^[6] ^[9] The optimal pH for this reaction is between 8.0 and 9.0.^[10]

Materials:


- Protein or antibody solution (2 mg/mL recommended for optimal labeling) in an amine-free buffer (e.g., PBS).^{[11][12]}
- ATTO 488 NHS-ester.^[9]
- Anhydrous, amine-free DMSO or DMF.^{[6][11]}
- Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).^{[10][11]}
- Purification column (e.g., Sephadex G-25).^{[10][13]}

Protocol:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. ^[11] If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.^[11]
- Dye Preparation: Immediately before use, dissolve the ATTO 488 NHS-ester in anhydrous DMSO or DMF to a concentration of 2 mg/mL.^[11]
- Conjugation: Add a two-fold molar excess of the reactive dye solution to the protein solution. ^[11] Incubate the reaction for 30 to 60 minutes at room temperature with constant stirring.^[11]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).^{[10][13]} For hydrophilic dyes like ATTO 488, a longer column (30 cm)

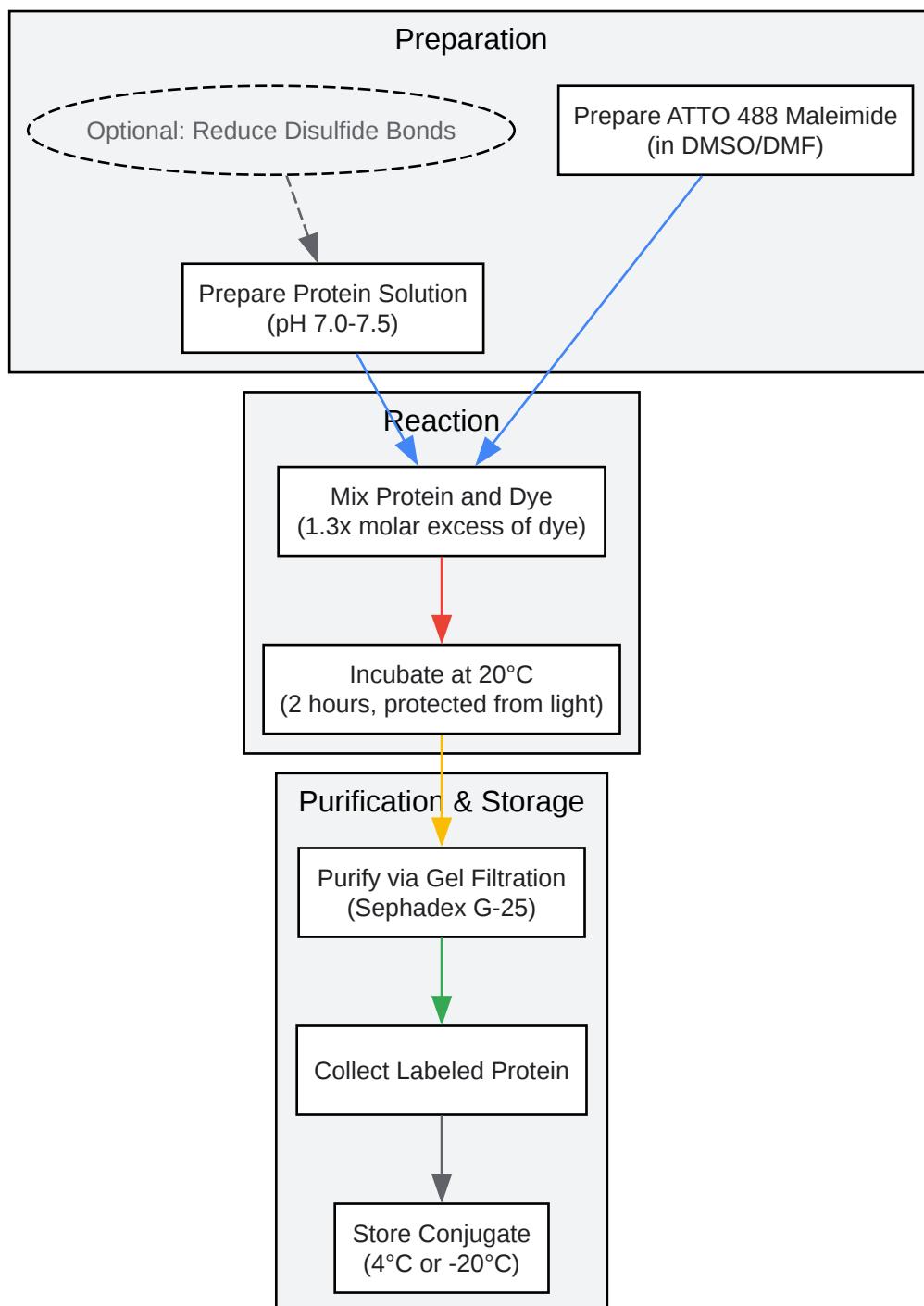
is recommended for better separation.[10][13] The first colored, fluorescent band to elute is the desired conjugate.[13]

- Storage: Store the labeled protein conjugate under the same conditions as the unlabeled protein, typically at 4°C with the addition of 2 mM sodium azide as a preservative.[11][13] For long-term storage, it is recommended to aliquot and freeze at -20°C.[9][11]

[Click to download full resolution via product page](#)

Workflow for Protein Labeling with ATTO 488 NHS-ester.

Protein Labeling with ATTO 488 Maleimide


ATTO 488 maleimide is designed for the selective labeling of molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins.[13] The maleimide group reacts with the sulfhydryl group to form a stable thioether bond.[13] The optimal pH for this reaction is between 7.0 and 7.5.[13][14]

Materials:

- Protein solution with free sulfhydryl groups in a suitable buffer (e.g., PBS, pH 7.4).[10][13]
- ATTO 488 maleimide.[13]
- Anhydrous, amine-free DMSO or DMF.[10]
- (Optional) Reducing agent (e.g., DTT) if disulfide bonds need to be reduced.[15]
- Purification column (e.g., Sephadex G-25).[10][13]

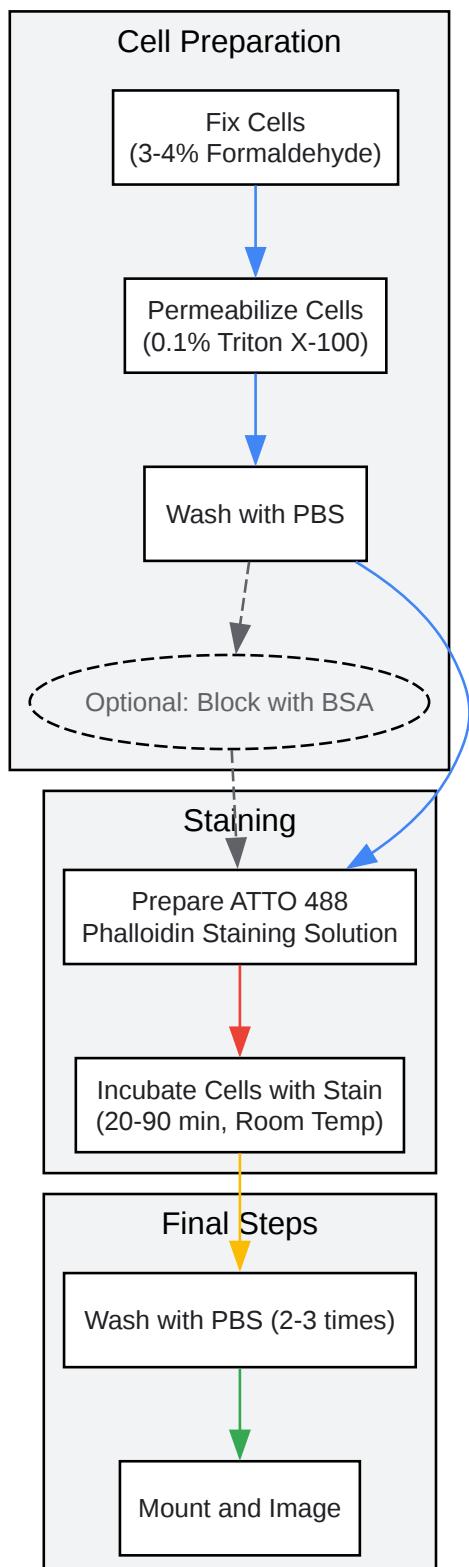
Protocol:

- Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[13][14] If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent.[15]
- Dye Preparation: Prepare a stock solution of ATTO 488 maleimide in anhydrous DMSO or DMF immediately before use.[10][15]
- Conjugation: Add a 1.3-fold molar excess of the reactive dye to the protein solution.[10] Incubate the reaction for two hours at 20°C with shaking, protected from light.[14]
- Purification: Remove unreacted and hydrolyzed dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25).[10][13] As with the NHS-ester, a longer column is beneficial for separating the hydrophilic ATTO 488.[10][13]
- Storage: Store the purified conjugate under conditions suitable for the unlabeled protein, typically at 4°C or frozen at -20°C in aliquots.[13][14]

[Click to download full resolution via product page](#)

Workflow for Protein Labeling with ATTO 488 Maleimide.

F-Actin Staining with ATTO 488 Phalloidin


ATTO 488 Phalloidin is a high-affinity probe for filamentous actin (F-actin).^[8] Phalloidin, a bicyclic peptide from the *Amanita phalloides* mushroom, binds specifically to F-actin, and when conjugated to ATTO 488, it allows for the visualization of the actin cytoskeleton in fixed and permeabilized cells.^{[8][16]}

Materials:

- Fixed and permeabilized cells on coverslips or slides.
- ATTO 488 Phalloidin stock solution (e.g., 10 nmol dissolved in 500 μ L of methanol).^[8]
- Labeling buffer (e.g., PBS).^[8]
- (Optional) Bovine Serum Albumin (BSA) for blocking.^[17]

Protocol:

- Cell Preparation: Fix cells with 3-4% formaldehyde in PBS for 10-30 minutes at room temperature.^[18] Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.^[18] Wash the cells 2-3 times with PBS.^[18] Optional: Pre-incubate with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.^[17]
- Staining Solution Preparation: Dilute the ATTO 488 Phalloidin stock solution in the labeling buffer. A common starting point is to add 20-30 μ L of the stock solution to 1 mL of labeling buffer.^[8]
- Staining: Incubate the fixed and permeabilized cells with the diluted ATTO 488 Phalloidin solution for 20-90 minutes at room temperature, protected from light.^[18]
- Washing: Rinse the cells 2-3 times with PBS, for 5 minutes each wash, to remove unbound phalloidin conjugate.^[18]
- Mounting and Imaging: Mount the coverslips and image using a fluorescence microscope with appropriate filters for ATTO 488.

[Click to download full resolution via product page](#)

Workflow for F-Actin Staining with ATTO 488 Phalloidin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 488 | Products | Leica Microsystems [leica-microsystems.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. metabion.com [metabion.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 17. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 18. Phalloidin staining protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [ATTO 488 Dye Family: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12376112#atto-488-dye-family-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com